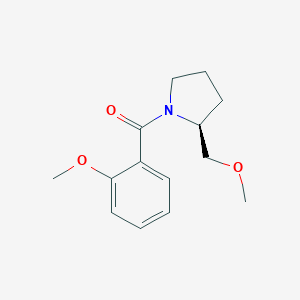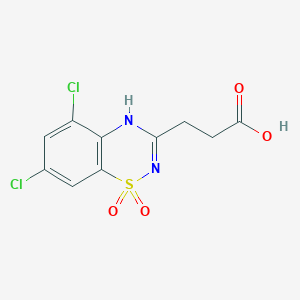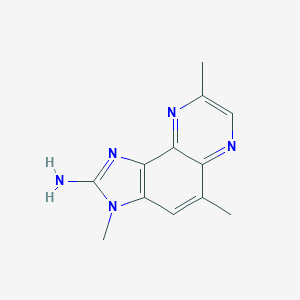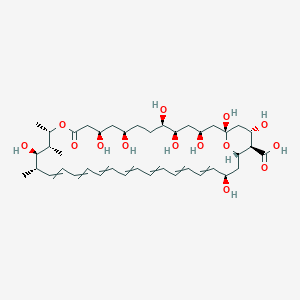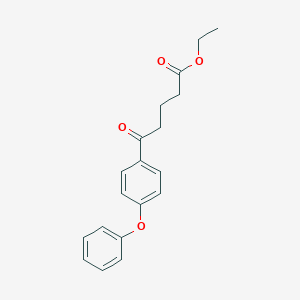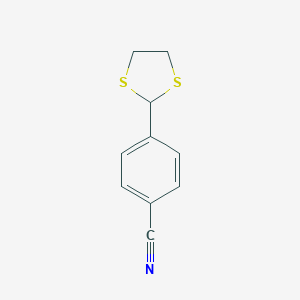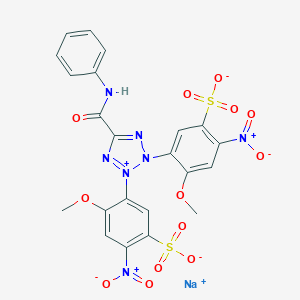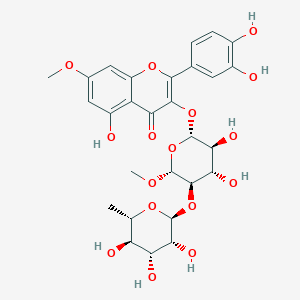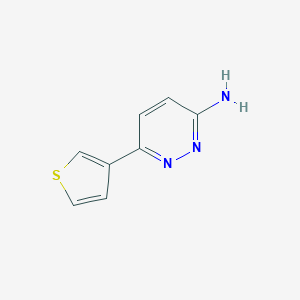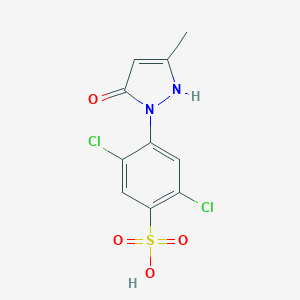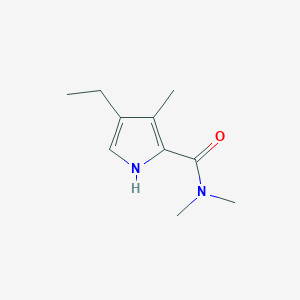
4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide, also known as ETPC, is a pyrrole derivative that has been widely studied for its potential applications in scientific research. ETPC is a small molecule that can easily penetrate cell membranes, making it a promising tool for studying the mechanisms of various cellular processes.
Mécanisme D'action
The mechanism of action of 4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide involves its ability to interact with specific proteins and modulate their activity. 4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide has been shown to bind to the SH3 domain of the protein Grb2, which is involved in cellular signaling pathways. By binding to this domain, 4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide can modulate the activity of Grb2 and downstream signaling pathways.
Effets Biochimiques Et Physiologiques
4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of protein activity, the regulation of gene expression, and the induction of apoptosis in cancer cells. 4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide in lab experiments is its ability to easily penetrate cell membranes, allowing for the study of intracellular processes. Additionally, 4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide is a small molecule that can be easily synthesized, making it a cost-effective tool for scientific research. However, one limitation of 4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide is its specificity for certain proteins, which may limit its usefulness in certain research applications.
Orientations Futures
There are several potential future directions for the study of 4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide, including the investigation of its effects on other cellular processes and the development of 4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide-based therapeutics for the treatment of various diseases. Additionally, the development of new synthesis methods for 4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide may allow for the creation of novel derivatives with enhanced activity and specificity.
Méthodes De Synthèse
4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide can be synthesized using a variety of methods, including the reaction of 4-ethylpyrrole with N,N,3-trimethyl-2-chloroacetylamine, followed by hydrolysis of the resulting intermediate. Another method involves the reaction of 4-ethylpyrrole with N,N,3-trimethyl-2-aminoacetyl chloride, followed by cyclization of the intermediate.
Applications De Recherche Scientifique
4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide has been used in a variety of scientific research applications, including the study of protein-protein interactions, the investigation of cellular signaling pathways, and the analysis of gene expression. 4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide has been shown to bind to specific proteins and modulate their activity, making it a valuable tool for studying protein function.
Propriétés
Numéro CAS |
100780-45-8 |
|---|---|
Nom du produit |
4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide |
Formule moléculaire |
C10H16N2O |
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
4-ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C10H16N2O/c1-5-8-6-11-9(7(8)2)10(13)12(3)4/h6,11H,5H2,1-4H3 |
Clé InChI |
SQROLLJSUVVEDR-UHFFFAOYSA-N |
SMILES |
CCC1=CNC(=C1C)C(=O)N(C)C |
SMILES canonique |
CCC1=CNC(=C1C)C(=O)N(C)C |
Synonymes |
1H-Pyrrole-2-carboxamide,4-ethyl-N,N,3-trimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



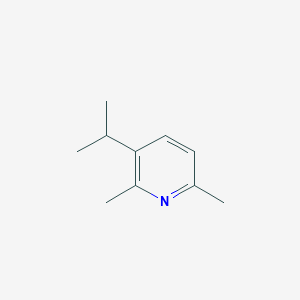
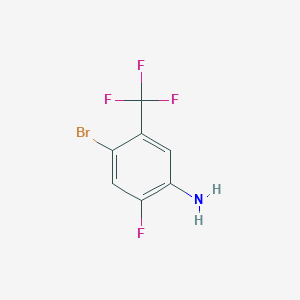
![1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B9740.png)
